ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-
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Overview
Description
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- is an organic compound with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.1736 g/mol . This compound is characterized by the presence of a tert-butylperoxy group attached to an ethanol backbone, making it a unique member of the hydroxyperoxides family .
Preparation Methods
The synthesis of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- typically involves the reaction of tert-butyl hydroperoxide with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically yield alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- involves its ability to generate free radicals through the cleavage of the O-O bond in the tert-butylperoxy group . These free radicals can then participate in various chemical reactions, including oxidation and polymerization . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- can be compared with other hydroxyperoxides, such as:
Hydrogen peroxide (H₂O₂): A simple peroxide with strong oxidizing properties.
tert-Butyl hydroperoxide (TBHP): Similar to ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-, but lacks the ethanol backbone.
Cumene hydroperoxide: Another hydroxyperoxide used in organic synthesis and industrial applications.
The uniqueness of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- lies in its specific structure, which combines the properties of both ethanol and tert-butylperoxy groups, making it versatile in various chemical reactions and applications .
Properties
CAS No. |
15476-85-4 |
---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
InChI Key |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
Canonical SMILES |
CC(C)(C)OOCCO |
15476-85-4 | |
Origin of Product |
United States |
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